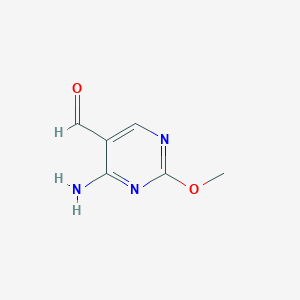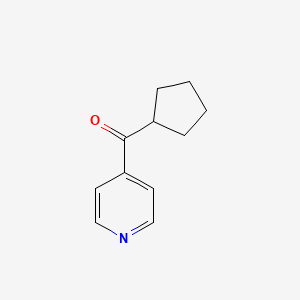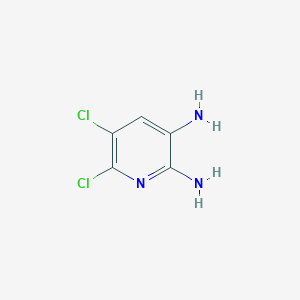
5,6-Dichloropyridine-2,3-diamine
Vue d'ensemble
Description
5,6-Dichloropyridine-2,3-diamine is a chemical compound with the molecular formula C5H5Cl2N3 . It is used in various fields of chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the common protocols involves the substitution of chlorine atoms by fluorine . The resultant compound is then filtered and washed with water and ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and two amine groups attached to it .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with organolithium reagents to form different classes of polyhalogenated compounds . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of these reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 178.02 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
1. Synthèse de nouveaux dérivés nucléosidiques de l'imidazopyridine 5,6-Dichloropyridine-2,3-diamine a été utilisé dans la synthèse de nouveaux dérivés nucléosidiques de l'imidazopyridine . Ces dérivés ont été conçus comme des analogues de Maribavir, un nucléoside benzimidazole qui inhibe la réplication du cytomégalovirus humain (CMV) .
Recherche antivirale
Les dérivés nucléosidiques de l'imidazopyridine synthétisés, considérés comme des 4-(ou 7)-aza-d-isostères de Maribavir, ont été évalués pour leur activité antivirale potentielle . Bien que les nouveaux composés ne présentaient qu'une légère modification structurelle par rapport au médicament original, ils n'ont pas été dotés d'une activité antivirale intéressante .
Recherche antiproliférative
Certains des dérivés nucléosidiques de l'imidazopyridine synthétisés ont montré un potentiel cytotoxique prometteur . Cela suggère que this compound pourrait être utilisé dans le développement de nouveaux agents antiprolifératifs .
4. Synthèse d'acides boroniques et d'esters 6-halo-pyridin-3-yl 2,5-Dichloropyridine, un composé similaire à this compound, a été utilisé dans la synthèse d'acides boroniques et d'esters 6-halo-pyridin-3-yl . Il est possible que this compound puisse être utilisé de manière similaire.
Réactions de couplage croisé
2,5-Dichloropyridine subit une réaction de couplage croisé avec des acides arylboroniques en présence de dichlorure de [1,4-bis-(diphénylphosphine)butane]palladium(II) comme catalyseur . Compte tenu de la similitude structurelle, this compound pourrait également être utilisé dans de telles réactions.
Synthèse de 2-chloropyridines
Les chloropyridines peuvent être synthétisées à partir de 2-chloropyridine, qui peut être créée à partir de 2-amino-6-chloropyridine . Compte tenu de la similitude structurelle, this compound pourrait également être utilisé dans la synthèse de chloropyridines.
Safety and Hazards
5,6-Dichloropyridine-2,3-diamine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Analyse Biochimique
Biochemical Properties
5,6-Dichloropyridine-2,3-diamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for its accumulation and activity within target tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action within the cell, where it can exert its biochemical effects .
Propriétés
IUPAC Name |
5,6-dichloropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCWQGIACIHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542129 | |
| Record name | 5,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97941-89-4 | |
| Record name | 5,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloropyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

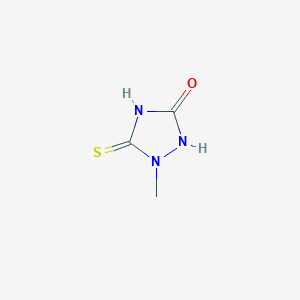
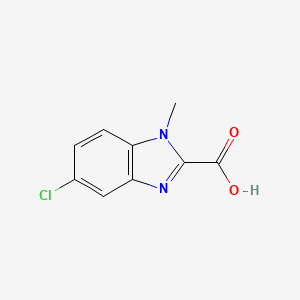
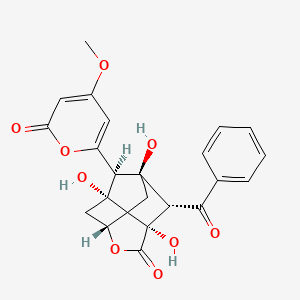

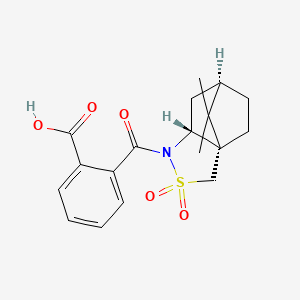


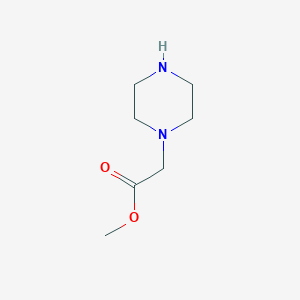
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
